Indacaterol
Overview
Description
Indacaterol is an ultra-long-acting beta-adrenoceptor agonist developed by Novartis. It is primarily used for the treatment of chronic obstructive pulmonary disease (COPD). Unlike other related drugs such as formoterol and salmeterol, this compound requires only once-daily administration . It was approved by the European Medicines Agency in 2009 and by the United States Food and Drug Administration in 2011 .
Scientific Research Applications
Indacaterol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying beta-adrenoceptor agonists.
Biology: Research on this compound helps in understanding the beta-adrenergic signaling pathways.
Medicine: this compound is extensively studied for its therapeutic effects in COPD and asthma.
Industry: It is used in the development of inhalable drug formulations and delivery systems
Mechanism of Action
Target of Action
Indacaterol primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the relaxation of bronchial smooth muscle, which is essential for improving symptoms and airflow obstruction caused by Chronic Obstructive Pulmonary Disease (COPD) and moderate to severe asthma .
Mode of Action
This compound, as a long-acting beta-2 adrenergic agonist, interacts with its targets by stimulating intracellular adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate) . This interaction and the resulting changes lead to the relaxation of bronchial smooth muscle .
Biochemical Pathways
The activation of beta-2 adrenergic receptors by this compound affects the biochemical pathway involving adenyl cyclase and cyclic monophosphate . The stimulation of these pathways leads to the relaxation of bronchial smooth muscle, thereby improving airflow in patients with COPD and asthma .
Pharmacokinetics
The pharmacokinetics of this compound reveal that it has a long effective half-life. The half-life, calculated from the accumulation of this compound after repeated once-daily doses between 75 mcg and 600 mcg, ranged from 40 to 56 hours . This is consistent with the observed time-to-steady state of approximately 12-15 days . These properties contribute to the high bioavailability of this compound, making it suitable for once-daily dosing .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of bronchial smooth muscle, leading to improved symptoms and airflow obstruction in patients with COPD and moderate to severe asthma . Additionally, research has shown that this compound can inhibit collective cell migration and IGDQ-mediated single cell migration in metastatic breast cancer MDA-MB-231 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the relaxant effect of this compound on isolated human bronchi was evaluated in a study, demonstrating its potency, maximal relaxant effect, and onset of action at resting tone . .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Indacaterol can be synthesized through a multi-step process involving the reaction of 2-amino-5,6-diethylindan with 8-benzyloxy-5-(1-bromo-2-triethylsiloxyethyl)-1H-quinolin-2-one in the presence of triethylamine and sodium iodide. The reaction is carried out in dimethylformamide at room temperature for about three hours. The product is then purified through recrystallization in ethyl acetate .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions: Indacaterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Substitution reactions can occur at the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
Comparison with Similar Compounds
- Formoterol
- Salmeterol
- Vilanterol
Comparison:
- Duration of Action: Indacaterol has a longer duration of action compared to formoterol and salmeterol, requiring only once-daily administration.
- Onset of Action: this compound has a rapid onset of action, similar to formoterol but faster than salmeterol.
- Selectivity: this compound is highly selective for beta-2 adrenergic receptors, which contributes to its efficacy and safety profile .
This compound stands out due to its ultra-long-acting nature, making it a convenient and effective option for patients with chronic obstructive pulmonary disease.
Properties
IUPAC Name |
5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZUEBNBZAPZLX-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185198 | |
Record name | Indacaterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indacaterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.98e-03 g/L | |
Record name | Indacaterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Indacaterol works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD. It is also long acting due to its high affinity to the lipid raft domains in the airway membrane so it slowly dissociates from the receptors. Indacaterol also has a high intrinsic efficacy so it is also very rapid acting - onset of action occurs within 5 minutes. The pharmacological effects of beta2-adrenoceptor agonist drugs, including indacaterol, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate). Increased cyclic AMP levels cause relaxation of bronchial smooth muscle. In vitro studies have shown that indacaterol has more than 24-fold greater agonist activity at beta2-receptors compared to beta1-receptors and 20-fold greater agonist activity compared to beta3-receptors. This selectivity profile is similar to formoterol. The clinical significance of these findings is unknown. | |
Record name | Indacaterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05039 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
312753-06-3 | |
Record name | Indacaterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312753-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indacaterol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312753063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indacaterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05039 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indacaterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2(1H)-Quinolinone, 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDACATEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OR09251MQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Indacaterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195-202°C with decomposition, 195 °C (decomposition) | |
Record name | Indacaterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05039 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indacaterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does indacaterol interact with its target and what are the downstream effects?
A1: this compound is a potent and selective agonist of the human β2 adrenoceptor. [, ] It binds to this receptor, located on the smooth muscle cells lining the airways, and activates it. [] This activation triggers a cascade of events that ultimately leads to bronchodilation:
- Adenylate cyclase activation: β2 adrenoceptor activation stimulates adenylate cyclase, an enzyme that converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). [, ]
- Increased cAMP levels: Elevated cAMP levels inhibit the activity of myosin light chain kinase, a key enzyme involved in smooth muscle contraction. [, ]
- Smooth muscle relaxation: Inhibition of myosin light chain kinase reduces calcium sensitivity, leading to relaxation of the airway smooth muscle and bronchodilation. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C24H28N2O3. [] Its molecular weight is 392.49 g/mol.
Q3: Is there any available spectroscopic data for this compound?
A3: Yes, several studies have characterized this compound using various spectroscopic techniques. Mass spectrometry data is frequently employed in its analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). []
Q4: How do structural modifications of this compound impact its activity, potency, and selectivity?
A4: Specific structural features of this compound contribute to its unique pharmacological profile:
- Chirality: this compound exists as a single enantiomer (R-enantiomer), which exhibits greater potency and a longer duration of action compared with the S-enantiomer. [, ]
- Hydroxyquinolinone moiety: This structural element is crucial for binding to the β2 adrenoceptor and conferring selectivity. [, ]
- Aminoethanol linker: This flexible linker connects the hydroxyquinolinone and diethylindane moieties, contributing to optimal receptor interaction. [, ]
- Diethylindane moiety: This lipophilic group enhances this compound's duration of action by promoting its interaction with the lipid bilayer of the cell membrane. [, ]
Q5: How stable is this compound under various conditions?
A5: this compound demonstrates good stability under a range of storage conditions. [, ] The Breezhaler® device, a dry powder inhaler designed for this compound delivery, maintains drug stability and allows for precise dosing. []
Q6: What is the absorption, distribution, metabolism, and excretion (ADME) profile of this compound?
A6: this compound is primarily administered via inhalation. [] After inhalation, this compound is absorbed into the systemic circulation, achieving peak plasma concentrations (Cmax) within approximately 1.5 hours. [] It is extensively metabolized in the liver, primarily by CYP3A4 and P-glycoprotein. [] The major metabolites include monohydroxylated this compound and its glucuronide conjugate, as well as the 8-O-glucuronide conjugate of this compound. [] this compound and its metabolites are primarily eliminated in the feces, with a smaller portion excreted in the urine. []
Q7: What is the in vivo activity and efficacy of this compound?
A7: Inhaled this compound demonstrates significant bronchodilator efficacy in patients with COPD. [, , , , , , , , , ] Clinical trials have shown that this compound provides sustained improvement in lung function, as measured by forced expiratory volume in 1 second (FEV1), for up to 24 hours after a single dose. [, , , , , , , , , ] this compound also improves other clinical outcomes, including dyspnea, health status (as measured by the St. George’s Respiratory Questionnaire (SGRQ)), and reduces the need for rescue medication. [, , , , , , , , , ]
Q8: What in vitro models have been used to study this compound's activity?
A8: Several in vitro models have been employed to investigate the pharmacological properties of this compound, including:
- Isolated human bronchi: This ex vivo model allows for direct assessment of this compound's relaxant effect on human airway smooth muscle. []
- Precision-cut lung slices: This model preserves the complex architecture of the lung and allows for investigation of this compound's effects on both small and large airways. []
- Cell-based assays: These assays use cells expressing human β2 adrenoceptors to study this compound's binding affinity and functional activity. []
Q9: What animal models have been used to study this compound's efficacy?
A9: Guinea pigs have been extensively used to study the bronchodilator efficacy and duration of action of this compound. [] Conscious guinea pigs are challenged with bronchoconstrictors, such as serotonin, and the inhibitory effects of this compound are assessed by measuring changes in airway resistance. []
Q10: What have clinical trials shown about this compound's efficacy in COPD patients?
A10: Numerous randomized controlled trials have demonstrated the efficacy and safety of this compound in patients with COPD. [, , , , , , , , , ] These studies have shown that this compound provides significant improvements in lung function, dyspnea, health status, and reduces the frequency of exacerbations. [, , , , , , , , , ]
Q11: How does this compound compare to other long-acting bronchodilators?
A11: Clinical trials have compared this compound with other established bronchodilators used in COPD management, such as salmeterol, formoterol, and tiotropium. [, , , , , , ] The results suggest that this compound offers comparable or superior efficacy in terms of bronchodilation, symptom improvement, and exacerbation reduction. [, , , , , , ]
Q12: What analytical methods are used to characterize, quantify, and monitor this compound?
A12: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for the quantification of this compound in biological samples, such as urine and plasma. [, ] This method offers high sensitivity and selectivity, allowing for accurate measurement of this compound and its metabolites. [, ]
Q13: How are these analytical methods validated?
A13: The validation of analytical methods for this compound, such as HPLC-MS/MS, involves rigorous testing to ensure accuracy, precision, specificity, linearity, range, and stability. [] These validation procedures are crucial for generating reliable and reproducible data in pharmacokinetic and clinical studies. []
Q14: What are the alternatives to this compound for treating COPD?
A14: Other long-acting bronchodilators, such as salmeterol, formoterol, tiotropium, and glycopyrronium, are also used in the management of COPD. [, , , , , , ] The choice of bronchodilator depends on individual patient characteristics, disease severity, and treatment response. [, , , , , , ]
Q15: What tools and resources are available for efficient research on this compound?
A15: Several resources support research on this compound and other COPD treatments:
- Clinical trial registries: Platforms like ClinicalTrials.gov provide information on ongoing and completed clinical trials, offering valuable data for meta-analyses and comparative efficacy studies. []
- Scientific databases: Databases like PubMed, Embase, and Cochrane Library facilitate access to relevant scientific literature, including original research articles, reviews, and meta-analyses. []
- In vitro and ex vivo models: Preclinical models, such as isolated human bronchi and precision-cut lung slices, allow for detailed investigation of this compound's pharmacological properties and mechanisms of action. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.